1-(2-Aminoethyl)piperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJDAWDDLRDPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a six-membered lactam (a cyclic amide) ring substituted at the nitrogen atom with an aminoethyl group. The presence of both a lactam moiety and a primary amine hydrochloride salt makes it a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The piperidin-2-one core is a common scaffold in various biologically active molecules, and the primary amine side-chain provides a key reactive handle for further chemical modification and conjugation.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with expert analysis based on well-established principles of physical organic chemistry and data from closely related structural analogs. The methodologies and protocols described herein are designed to be robust and replicable, providing a self-validating framework for scientists working with this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. The structure of this compound is defined by a δ-valerolactam ring N-substituted with an ethylamine chain, which is protonated to form the hydrochloride salt.

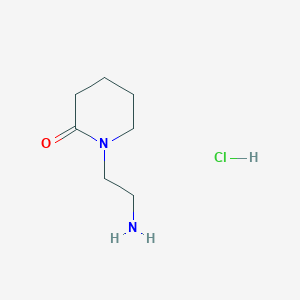

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-aminoethyl)piperidin-2-one;hydrochloride | |

| CAS Number | 1187465-46-8 | [1] |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Exact Mass | 178.0872908 u | [1] |

| Monoisotopic Mass | 178.0872908 u | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Complexity | 125 |[1] |

Proposed Synthesis and Purification

Synthetic Rationale

The most direct approach involves the N-alkylation of the parent lactam, 2-piperidinone (also known as δ-valerolactam), with a suitable 2-aminoethyl synthon. To prevent undesirable side reactions, such as self-alkylation of the reagent, the primary amine of the ethyl group must be protected. A common and effective protecting group for this purpose is the phthalimide group, which can be readily removed under mild conditions. The final step involves deprotection followed by salt formation with hydrochloric acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of 2-Piperidinone

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidinone (1.0 equivalent) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the lactam.

-

Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.05 equivalents) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Phthalimide Deprotection (Ing-Manske Procedure)

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of 1-(2-aminoethyl)piperidin-2-one.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M HCl in Et₂O) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A precipitate of the hydrochloride salt should form. If precipitation is slow, cool the mixture in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

-

Dry the final product under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Characterization by modern analytical techniques is essential to confirm the structure and assess the purity of the synthesized compound. The following data are predicted based on the known spectral properties of the 2-piperidinone ring and N-alkyl amine moieties.[2][3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ ~3.5-3.7 (t, 2H, -N-CH₂ -CH₂-NH₃⁺), δ ~3.3-3.5 (t, 2H, ring -N-CH₂ -), δ ~3.1-3.3 (t, 2H, -N-CH₂-CH₂ -NH₃⁺), δ ~2.4-2.6 (t, 2H, -CH₂ -C=O), δ ~1.8-2.0 (m, 4H, ring -CH₂-CH₂ -CH₂ -CH₂-) |

| ¹³C NMR (100 MHz, D₂O) | δ ~178 (C=O), δ ~55 (ring -N-C H₂-), δ ~48 (-N-C H₂-CH₂-NH₃⁺), δ ~38 (-N-CH₂-C H₂-NH₃⁺), δ ~32 (-C H₂-C=O), δ ~28 (ring -CH₂-C H₂-CH₂-), δ ~22 (ring -C H₂-CH₂-C=O) |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400 (N-H stretch, primary amine), ~3000-2850 (C-H stretch, aliphatic), ~1650 (C=O stretch, amide I band of lactam), ~1580 (N-H bend, primary amine) |

| ESI-MS | Expected [M+H]⁺ for the free base (C₇H₁₄N₂O) at m/z ≈ 143.12 |

Protocol for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase method is most suitable for this polar compound.

Caption: Workflow for purity analysis by reverse-phase HPLC.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile. The acidic modifier is crucial for achieving sharp, symmetrical peaks for the amine analyte.

-

Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. The lactam carbonyl provides weak UV absorbance at low wavelengths.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Physicochemical Properties

Table 3: Key Physicochemical Properties

| Property | Expected Value / Observation | Rationale / Comments |

|---|---|---|

| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts. The hydrobromide salt is a solid. |

| Melting Point | > 200 °C (with decomposition) | As an organic salt, a high melting point is expected. The related 1-(2-Chloroethyl)piperidine hydrochloride melts at 230-232 °C.[5] |

| Solubility | High: Water, Methanol, DMSOLow: Acetonitrile, Ethyl AcetateInsoluble: Toluene, Hexane, Diethyl Ether | The hydrochloride salt structure confers high polarity and hydrophilicity, making it soluble in polar protic solvents. |

| pKa | pKa₁ ≈ 9-10 (Ammonium ion)pKa₂ < 0 (Lactam) | The primary aliphatic amine is the main basic center. The lactam nitrogen is non-basic due to amide resonance. |

Stability and Degradation Profile

Understanding the chemical stability is paramount for proper handling, storage, and application. As a solid hydrochloride salt, the compound is expected to be stable under standard laboratory conditions (stored in a cool, dry, dark place). However, two primary degradation pathways should be considered under specific conditions.

-

Lactam Hydrolysis: The amide bond within the 2-piperidinone ring is susceptible to hydrolysis. This reaction is significantly accelerated under strongly acidic or basic conditions and at elevated temperatures, leading to the ring-opening to form 5-aminopentanoic acid derivatives.

-

Amine Oxidation: The primary amine can be susceptible to oxidation, especially in solution and in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.

Sources

An In-depth Technical Guide to Investigating the Biological Targets of N-aminoethyl Substituted 2-Piperidones

Abstract

The 2-piperidone scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an N-aminoethyl substitution offers a versatile point for structural modification, potentially influencing pharmacokinetic properties and target engagement. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological targets of N-aminoethyl substituted 2-piperidones. Drawing upon evidence from structurally related compounds and established drug discovery principles, this document outlines the most probable molecular targets and presents detailed, field-proven experimental protocols for their validation. Our approach is grounded in scientific integrity, providing the rationale behind experimental choices and ensuring self-validating methodologies to foster trustworthiness and accelerate research endeavors in this promising chemical space.

Introduction: The 2-Piperidone Scaffold and the Significance of N-Aminoethyl Substitution

The piperidone ring system is a recurring motif in a vast array of pharmaceuticals and natural products, valued for its synthetic tractability and diverse biological activities, which include anticancer, antimicrobial, and neuroprotective effects[1]. The 2-piperidone core, a cyclic amide, provides a rigid framework that can be strategically functionalized to interact with various biological macromolecules.

The addition of an N-aminoethyl substituent introduces a flexible, basic side chain that can significantly impact a molecule's physicochemical properties, such as solubility and lipophilicity. This modification also presents a key pharmacophoric feature capable of engaging in hydrogen bonding and ionic interactions with protein targets, thereby influencing binding affinity and selectivity. Understanding the interplay between the rigid 2-piperidone core and the flexible N-aminoethyl side chain is paramount to elucidating the structure-activity relationships (SAR) and identifying the molecular targets of this compound class.

Hypothesized Biological Targets of N-aminoethyl Substituted 2-Piperidones

Based on the known biological activities of structurally analogous compounds, we hypothesize that N-aminoethyl substituted 2-piperidones are likely to interact with one or more of the following key cellular targets.

The Sigma-1 (σ1) Receptor: A Pluripotent Modulator of Cellular Stress

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal signaling. Notably, N-aminoethyl substituted piperidines have been identified as potent σ1 receptor ligands with significant antiproliferative effects in cancer cell lines[1][2][3]. Given the high degree of structural similarity, it is a primary hypothesis that N-aminoethyl substituted 2-piperidones will also exhibit affinity for the σ1 receptor.

-

Rationale for Interaction: The basic nitrogen of the aminoethyl side chain is well-positioned to form a key salt bridge interaction within the σ1 receptor binding pocket, a feature common to many high-affinity ligands[4]. The 2-piperidone core would then occupy adjacent hydrophobic regions of the binding site.

The MDM2-p53 Interaction: A Critical Node in Cancer Pathogenesis

The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase, murine double minute 2 (MDM2), which targets p53 for proteasomal degradation. Inhibition of the MDM2-p53 protein-protein interaction is a validated therapeutic strategy for reactivating p53 in cancer cells. The piperidinone scaffold has been successfully employed in the design of potent and selective MDM2-p53 interaction inhibitors[5][6][7].

-

Rationale for Interaction: The 2-piperidone core can serve as a rigid scaffold to present substituents that mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into the hydrophobic pockets of MDM2[5][8]. The N-aminoethyl group could be further functionalized to enhance binding affinity or modulate pharmacokinetic properties.

The Proteasome: The Cellular Machinery for Protein Degradation

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis. Several studies have demonstrated that piperidone-containing compounds can induce apoptosis in cancer cells through proteasome inhibition[9][10].

-

Rationale for Interaction: While the precise mechanism is yet to be fully elucidated for this specific scaffold, it is plausible that the electrophilic character of the 2-piperidone ring, potentially enhanced by specific substitutions, could lead to covalent modification of the active site threonine residues of the proteasome's catalytic subunits.

Cytochrome P450 2E1 (CYP2E1): A Key Metabolic Enzyme

CYP2E1 is a member of the cytochrome P450 superfamily of enzymes, primarily involved in the metabolism of small-molecule xenobiotics and endogenous compounds. Interestingly, 2-piperidone itself has been identified as a urinary biomarker that is inversely correlated with CYP2E1 activity, suggesting a metabolic relationship[11][12].

-

Rationale for Interaction: N-aminoethyl substituted 2-piperidones may act as substrates or inhibitors of CYP2E1. Understanding this interaction is crucial for predicting the metabolic fate and potential drug-drug interactions of this compound class.

Experimental Workflows for Target Identification and Validation

To systematically investigate the hypothesized biological targets, a multi-pronged approach employing both target-specific assays and broader profiling methods is recommended. The following section provides detailed, step-by-step protocols for key experiments.

Workflow for Target Identification

A logical workflow for identifying the primary biological target(s) of a novel N-aminoethyl substituted 2-piperidone is essential for efficient drug discovery.

Caption: Potential signaling pathways modulated by N-aminoethyl substituted 2-piperidones.

Conclusion

The N-aminoethyl substituted 2-piperidone scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic approach outlined in this guide, combining hypothesis-driven target validation with detailed experimental protocols, provides a robust framework for elucidating the mechanism of action of this compound class. By focusing on high-value targets such as the σ1 receptor, the MDM2-p53 interaction, and the proteasome, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of these versatile molecules.

References

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Yu, D. (2014). Discovery of potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction. Journal of medicinal chemistry, 57(4), 1454-1472. [Link]

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Yu, D. (2014). Discovery of potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction. ACS medicinal chemistry letters, 5(4), 420-425. [Link]

-

Li, F., Ma, X., Krausz, K. W., Idle, J. R., & Gonzalez, F. J. (2014). Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. Toxicological sciences, 142(2), 349-357. [Link]

-

Doost, A., G-Alebrahim, F., & Gholami, D. (2019). Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. Journal of Environmental and Public Health, 2019. [Link]

-

Gahreman, D., Babaei, P., & Azarbayjani, M. A. (2016). Determination of CYP450 2E1 Activity. Bio-protocol, 6(18), e1938. [Link]

-

Li, F., Ma, X., Krausz, K. W., Idle, J. R., & Gonzalez, F. J. (2014). Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. Toxicological sciences, 142(2), 349-357. [Link]

-

Liao, X., Li, H., & Liu, Z. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European journal of medicinal chemistry, 157, 1133-1142. [Link]

-

Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Yu, D. (2014). Discovery of potent and simplified piperidinone-based inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 57(4), 1454-1472. [Link]

-

Zhao, Y., & Yu, S. (2014). A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. Methods in molecular biology (Clifton, N.J.), 1170, 139-147. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

-

Gonzalez-Chavez, Z., D'Souza, G., Garcia, D., Vasquez, R. A., Kirken, R. A., & Aguilera, R. J. (2018). Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones. Amino acids, 50(11), 1639-1653. [Link]

-

BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Gonzalez-Chavez, Z., D'Souza, G., Garcia, D., Vasquez, R. A., Kirken, R. A., & Aguilera, R. J. (2018). Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones. Amino acids, 50(11), 1639-1653. [Link]

-

Fülöp, L., Borics, A., Kovács, T., Rácz, B., Kurunczi, A., Tasi, B., ... & Bogár, F. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8168. [Link]

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

Sources

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. stressmarq.com [stressmarq.com]

- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Aminoethyl)piperidin-2-one Hydrochloride

Introduction

1-(2-Aminoethyl)piperidin-2-one is a heterocyclic compound featuring a piperidone ring substituted with an aminoethyl group. As a hydrochloride salt, its enhanced stability and solubility make it relevant in various stages of pharmaceutical development, from synthesis to metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity.[1] This guide provides a comprehensive framework for the analysis of 1-(2-Aminoethyl)piperidin-2-one hydrochloride, detailing the rationale behind method development, a step-by-step analytical workflow, and data interpretation insights.

Physicochemical Properties and Their MS Implications

A thorough understanding of the analyte's properties is the foundation of robust method development.

Structure and Properties:

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₅ClN₂O[2]

-

Molecular Weight: 178.66 g/mol [2]

-

Monoisotopic Mass of Free Base: 142.1106 g/mol

-

Exact Mass of Free Base: 142.110614 g/mol

| Property | Value | Implication for MS Analysis |

| Monoisotopic Mass (Free Base) | 142.1106 g/mol | The target mass for the protonated molecule [M+H]⁺ will be ~143.1184 in high-resolution MS. |

| Key Functional Groups | Primary amine (-NH₂), Tertiary amine (within the ring), Amide (lactam) | The primary and tertiary amines are basic sites readily protonated in positive ion mode ESI. |

| Polarity | High | The compound is highly polar, making it suitable for Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with polar modifications.[3][4] |

| Form | Hydrochloride Salt | The sample will readily dissolve in polar solvents like water and methanol. The presence of chloride ions should be considered, as [M+Cl]⁻ adducts could potentially be observed in negative ion mode, although positive mode is preferred. |

Core Principles of MS Method Development

The goal is to develop a sensitive, specific, and reproducible method for the detection and/or quantification of 1-(2-Aminoethyl)piperidin-2-one.

Sample Preparation: The First Critical Step

The sample is supplied as a hydrochloride salt, which simplifies the initial dissolution.

-

Recommended Solvent: A solution of 50:50 Methanol:Water (v/v) with 0.1% formic acid is an excellent starting point.

-

Rationale: Methanol and water ensure solubility. Formic acid acidifies the solution, promoting the protonation of the amine groups, which is crucial for efficient ionization in positive mode electrospray.

-

-

For Complex Matrices (e.g., Biological Fluids):

-

Protein Precipitation: For plasma or serum, a simple protein precipitation with cold acetonitrile (3:1 ratio of acetonitrile to sample) is effective.

-

Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, a mixed-mode cation exchange SPE cartridge can be employed to retain the protonated amine, allowing polar interferences to be washed away.

-

Liquid Chromatography: Separating the Analyte

Due to its high polarity, retaining and resolving 1-(2-Aminoethyl)piperidin-2-one on a standard C18 reversed-phase column can be challenging.[3]

-

Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

-

Rationale: HILIC utilizes a polar stationary phase and a high organic content mobile phase. It is specifically designed for the retention of polar compounds that show little to no retention in reversed-phase chromatography.[4]

-

Typical Mobile Phases:

-

Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the proportion of Mobile Phase A. This allows the polar analyte to be retained on the column and then eluted as the mobile phase becomes more aqueous.

-

Ionization Source Selection: Generating the Ions

-

Primary Recommendation: Electrospray Ionization (ESI).

-

Polarity: Positive Ion Mode (+ESI).

-

Rationale: The molecule contains two basic nitrogen atoms (a primary amine and a tertiary amine) that are very easily protonated in an acidic environment, leading to the formation of a stable [M+H]⁺ ion.[7] This results in a strong signal and high sensitivity.

-

Mass Analyzer and MS/MS Fragmentation

-

Instrumentation: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are ideal.

-

QqQ: Excellent for quantitative analysis using Multiple Reaction Monitoring (MRM) due to its high sensitivity and specificity.[1]

-

Q-TOF/Orbitrap: Provides high mass accuracy for confident identification of the parent ion and its fragments, which is invaluable for structural confirmation.

-

-

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion ([M+H]⁺ at m/z 143.1) is used to generate characteristic fragment ions for structural verification and quantification.

-

Predicted Fragmentation Pathway: The fragmentation of piperidine derivatives in ESI-MS/MS is often initiated at the protonated nitrogen, leading to characteristic ring cleavages or losses of substituents.[8][9]

-

Precursor Ion: [C₇H₁₄N₂O + H]⁺ = m/z 143.1

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines.[8]

-

Loss of the Aminoethyl Side Chain: A neutral loss of the aminoethyl group or parts of it is highly probable.

-

Ring Opening: The piperidone ring can undergo fission, leading to various smaller fragment ions.[8]

-

-

Experimental Protocol: A Validated LC-MS/MS Workflow

This protocol outlines a robust method for the analysis of 1-(2-Aminoethyl)piperidin-2-one.

Reagents and Materials

-

This compound standard

-

LC-MS grade Water

-

LC-MS grade Acetonitrile

-

LC-MS grade Formic Acid

-

LC-MS grade Ammonium Formate

Instrumentation and Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Gradient | 95% B (0-1 min), ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1-8 min) |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

| Collision Gas | Argon |

Step-by-Step Procedure

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the standard in 50:50 Methanol:Water. Create a dilution series (e.g., 1 ng/mL to 1000 ng/mL) in the initial mobile phase composition (95% Acetonitrile, 5% Water with additives).

-

Sample Preparation: Dilute the sample to fall within the calibration range using the initial mobile phase composition. If the matrix is complex, perform protein precipitation or SPE as described previously.

-

System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

-

Sequence Setup: Set up the injection sequence, including blanks, calibration standards, QC samples, and unknown samples.

-

Data Acquisition:

-

Full Scan (for identification): Acquire data in full scan mode from m/z 50-300 to confirm the presence of the [M+H]⁺ ion at m/z 143.1.

-

MS/MS (for confirmation and quantification): Select the precursor ion m/z 143.1. Perform a product ion scan to identify the most stable and abundant fragment ions. For quantification, set up MRM transitions (e.g., 143.1 -> fragment 1, 143.1 -> fragment 2).

-

Data Analysis and Interpretation

-

Qualitative Analysis:

-

Extract the ion chromatogram for m/z 143.1.

-

Confirm that the mass spectrum under this peak corresponds to the expected protonated molecule. High-resolution MS should yield a mass accuracy within 5 ppm.

-

Analyze the MS/MS spectrum to confirm that the observed fragments are consistent with the proposed structure.

-

-

Quantitative Analysis:

-

Integrate the peak areas for the selected MRM transitions for all standards and samples.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desired.

-

Calculate the concentration of the analyte in the unknown samples using the calibration curve.

-

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using a combination of HILIC for chromatographic separation and positive mode ESI for sensitive ionization. Tandem mass spectrometry provides unequivocal structural confirmation and enables highly specific quantification. The methodologies described in this guide offer a robust and reliable framework for researchers and drug development professionals, ensuring accurate and high-quality data for this important compound.

References

-

Guo, K. (2016). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

-

Pupo, Y., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

-

Li, Y., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

-

Deng, H., et al. (2015). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. PubMed. Available at: [Link]

-

Wilson, I. D., & Plumb, R. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

-

Banik, S. & Medda, N. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. echemi.com [echemi.com]

- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(2-Aminoethyl)piperidin-2-one Hydrochloride: A Versatile Fragment for Modern Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 1-(2-Aminoethyl)piperidin-2-one hydrochloride, a high-potential fragment for use in Fragment-Based Drug Design (FBDD). We will explore the strategic advantages of its piperidine core, detail its physicochemical properties and a robust synthetic protocol, and outline its application in screening campaigns and subsequent hit-to-lead optimization. This document is intended for drug discovery researchers and scientists seeking to leverage novel, versatile scaffolds for developing next-generation therapeutics.

The Strategic Value of the Piperidin-2-one Scaffold in FBDD

The Principles of Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds.[1] Unlike traditional High-Throughput Screening (HTS), which screens large, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2] The core principle is that smaller, less complex molecules can explore chemical space more effectively and form higher-quality interactions with target sub-pockets.[3][4] These initial low-affinity hits are then optimized into potent leads through structure-guided strategies such as growing, linking, or merging.[1][2] This approach often yields lead compounds with superior pharmacokinetic and toxicological profiles.[4]

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[5] Its prevalence is due to several advantageous properties it imparts to a molecule. The piperidine motif can enhance metabolic stability, improve transport across biological membranes, and modulate lipophilicity versus water solubility.[5] Its flexible chair-like conformation allows it to adapt to the steric demands of a target's binding pocket, making it a versatile structural element for achieving high-affinity interactions.[5]

Introducing 1-(2-Aminoethyl)piperidin-2-one: A Fragment of Untapped Potential

This compound combines the benefits of the piperidine scaffold with the core tenets of FBDD. Its structure features a rigid lactam core, a flexible aminoethyl side chain, and strategically placed hydrogen bond donors and acceptors. This fragment is distinct from its more commonly studied isomer, 1-(2-Aminoethyl)piperidin-4-one, which has shown activity as a modulator of the trace amine-associated receptor 1 (TAAR1).[6] The 2-one substitution pattern offers a different spatial arrangement of functional groups, providing a unique opportunity to explore novel chemical space and target interactions. Its inherent functionality provides clear, synthetically tractable vectors for subsequent chemical elaboration, a critical feature for successful fragment evolution.

Physicochemical Profile and Synthesis

Core Physicochemical Properties

The suitability of 1-(2-Aminoethyl)piperidin-2-one as a drug fragment is underscored by its physicochemical properties, which align well with the "Rule of Three" often applied in FBDD.

| Property | Value | Source |

| CAS Number | 1187465-46-8 | [7] |

| Molecular Formula | C₇H₁₅ClN₂O | [7] |

| Molecular Weight | 178.66 g/mol | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [7] |

Rationale for Hydrochloride Salt Form

The compound is utilized as a hydrochloride salt. This formulation is a deliberate choice to enhance its aqueous solubility and improve its stability as a solid, facilitating handling, storage, and the preparation of high-concentration stock solutions essential for biophysical screening assays.[6]

Proposed Synthetic Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from δ-valerolactam. This protocol is designed for reliability and scalability.

Step 1: N-Alkylation of δ-Valerolactam

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 15 minutes.

-

Lactam Addition: Slowly add a solution of δ-valerolactam (1.0 equivalent) in anhydrous DMF to the flask. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt.

-

Alkylation: Add a solution of 2-(Boc-amino)ethyl bromide (1.1 equivalents) in anhydrous DMF. Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (N-Boc-1-(2-aminoethyl)piperidin-2-one) by flash column chromatography on silica gel.

Step 2: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of 1,4-dioxane or methanol.

-

Acidification: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Isolation: The hydrochloride salt will typically precipitate from the solution. The product can be isolated by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Final Product: Wash the resulting solid with cold diethyl ether and dry under vacuum to yield this compound as a stable, crystalline solid.

Quality Control and Characterization

The identity and purity of the final compound must be rigorously validated.

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for screening applications.

Application in Fragment Screening Campaigns

The successful deployment of this compound in an FBDD campaign requires a robust workflow and sensitive biophysical techniques capable of detecting weak binding events.

Workflow for a Typical FBDD Campaign

The diagram below illustrates a standard workflow, from initial library preparation to hit validation. This iterative process is essential for confirming true binders and eliminating false positives.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Recommended Screening Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique ideal for fragment screening due to its sensitivity in detecting the low-affinity interactions characteristic of fragments.

Protocol: SPR Screening for Fragment Binding

-

Chip Preparation: Covalently immobilize the purified target protein onto a carboxymethylated dextran (CM-series) sensor chip via amine coupling chemistry to achieve a target density of 8,000-12,000 Response Units (RU). One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference.

-

System Priming: Prime the SPR system with a suitable running buffer (e.g., PBS or HEPES with 0.05% Tween-20 and 1-2% DMSO) to ensure a stable baseline. The DMSO concentration must match that of the fragment solutions.

-

Fragment Solution Prep: Prepare a 100 mM stock of this compound in 100% DMSO. Create a dilution series in the running buffer to achieve final screening concentrations, typically ranging from 100 µM to 1 mM.

-

Binding Analysis: Inject the fragment solutions over the reference and target flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

-

Data Processing: Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

-

Hit Criteria: A positive hit is typically defined as a concentration-dependent binding response that is significantly above the noise level and displays a shape consistent with a 1:1 binding model.

Causality: The reference cell is critical for subtracting non-specific binding and bulk refractive index changes, ensuring that the observed response is due to a specific interaction with the target protein.

Hit-to-Lead Evolution Strategies

Once 1-(2-Aminoethyl)piperidin-2-one is validated as a hit, its structure offers clear, chemically logical points for optimization to increase potency and selectivity.

The "Growth Vectors" of the Fragment

The primary amine and the lactam ring are the key "growth vectors" for chemical elaboration. These positions allow for the exploration of adjacent sub-pockets within the target's binding site, as identified by structural biology methods like X-ray crystallography.

Caption: Key growth vectors on the 1-(2-Aminoethyl)piperidin-2-one scaffold.

Strategy 1: "Growing" from the Primary Amine (Vector 1)

The primary amine is an ideal handle for introducing new functional groups. It can be readily modified through robust reactions to probe for interactions with nearby residues.

-

Amide Coupling: Reacting the amine with a diverse library of carboxylic acids can introduce aromatic, heterocyclic, or aliphatic groups to explore hydrophobic and polar pockets.

-

Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, altering the basicity and introducing new substituents.

-

Sulfonylation: Formation of sulfonamides can introduce strong hydrogen bond acceptors.

Strategy 2: Ring Modification and Scaffolding (Vector 2)

While more complex, modification of the piperidin-2-one ring itself offers a powerful strategy for scaffold hopping or merging with other fragments.

-

α-Functionalization: The carbons alpha to the carbonyl can be functionalized to introduce substituents that can occupy adjacent pockets.

-

Ring Opening: The lactam can be opened to yield a linear amino acid derivative, fundamentally changing the scaffold's shape while retaining key pharmacophoric features. This can be a strategy for linking to another fragment bound nearby.

The choice of strategy must be guided by structural data. For instance, if X-ray crystallography reveals an unoccupied hydrophobic pocket near the aminoethyl group, the "growing" strategy via amide coupling with a hydrophobic carboxylic acid would be a logical first step.

Conclusion and Future Outlook

This compound represents a compelling and under-explored fragment for drug discovery. Its combination of a privileged piperidine scaffold, FBDD-compliant properties, and clear synthetic vectors makes it a valuable starting point for targeting a wide range of proteins. By employing rigorous biophysical screening and structure-guided optimization, research teams can leverage this fragment to develop novel, high-quality clinical candidates. Future work should focus on screening this fragment against diverse target classes and building a library of derivatives to expand its utility in medicinal chemistry.

References

- 1-(2-Aminoethyl)piperidin-4-one hydrochloride Overview. Smolecule.

- This compound Properties. Echemi.

- 1-(2-Aminoethyl)

- Fragment-based Drug Design Overview. ChemDiv.

- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem.

- Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.

- Fragment Based Drug Design and Field-Based Technology. Pharmacelera.

- FBDD: Fragment-Based Drug Design. BioSolveIT.

- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.

- 1-(2-Aminoethyl)

- Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry via PubMed.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. biosolveit.de [biosolveit.de]

- 3. chemdiv.com [chemdiv.com]

- 4. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-(2-Aminoethyl)piperidin-4-one hydrochloride [smolecule.com]

- 7. echemi.com [echemi.com]

Exploring the Chemical Space of 1-(2-Aminoethyl)piperidin-2-one Analogs: A Guide to Synthesis, SAR, and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] Its six-membered heterocyclic structure provides a versatile template for developing therapeutic agents across various disease areas.[1] This guide focuses on a specific, yet highly promising, subset: 1-(2-Aminoethyl)piperidin-2-one analogs. We will delve into the synthetic strategies required to build and diversify this core, explore the critical structure-activity relationships (SAR) that govern biological activity, and discuss its potential against key protein targets. This document serves as a technical resource, providing both strategic insights and actionable experimental protocols for research teams engaged in drug discovery.

The Strategic Value of the Piperidin-2-one Scaffold

The 1-(2-aminoethyl)piperidin-2-one core combines several advantageous features for drug design. The piperidin-2-one (a lactam) imposes conformational constraints that can enhance binding affinity and selectivity compared to more flexible open-chain analogs.[3] The aminoethyl side chain provides a crucial basic nitrogen atom, a common feature for interacting with biological targets, and serves as a key vector for chemical diversification. This scaffold has been identified as a valuable building block in the synthesis of compounds targeting neurological disorders and in the development of various pharmaceuticals.[4]

Synthetic Pathways: From Concept to Compound

The synthesis of 1-(2-Aminoethyl)piperidin-2-one analogs can be approached through several strategic routes. The choice of pathway is often dictated by the desired substitution patterns on the piperidine ring and the terminal amine.

Core Scaffold Synthesis: A Generalized Approach

A common strategy involves the cyclization of a suitable amino acid derivative or the modification of a pre-existing piperidine ring. For instance, the synthesis can be achieved through intramolecular reactions of appropriately substituted precursors.[5] A representative, multi-step synthesis is outlined below, which allows for diversification at key positions.

Experimental Protocol: Synthesis of a Substituted 1-(2-Aminoethyl)piperidin-2-one Core

-

Step 1: N-Alkylation of Piperidin-2-one.

-

To a solution of piperidin-2-one (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Add a protected 2-bromoethylamine derivative, such as N-(2-bromoethyl)phthalimide (1.1 eq).

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Causality: The use of a strong base like NaH is essential to deprotonate the lactam nitrogen, forming a nucleophilic anion that readily attacks the electrophilic bromoethyl reagent. The phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions.

-

-

Step 2: Deprotection of the Terminal Amine.

-

Dissolve the product from Step 1 in Ethanol.

-

Add Hydrazine monohydrate (4.0-5.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction, filter the resulting phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure.

-

Causality: Hydrazine is the classic reagent for cleaving a phthalimide protecting group, proceeding via a stable cyclic intermediate to release the desired free amine.

-

-

Step 3: Purification and Characterization.

-

Purify the crude product via column chromatography on silica gel.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Trustworthiness: This multi-point characterization is a self-validating system. The combination of NMR and HRMS provides unambiguous confirmation of the chemical structure, ensuring the integrity of the material for subsequent biological testing.

-

Exploring the Chemical Space: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(2-Aminoethyl)piperidin-2-one scaffold is key to unlocking its therapeutic potential. The primary vectors for diversification are the piperidine ring itself, the N-substituent of the piperidine core, and the terminal amine of the ethyl side chain.

N-Substituent Modification on the Piperidine Ring

The substituent on the piperidine nitrogen plays a critical role in modulating target affinity and selectivity. Studies on related piperidine scaffolds have shown that even subtle changes can have profound effects. For example, in a series of σ1 receptor ligands, replacing a hydrogen on the piperidine nitrogen with a small methyl group resulted in a significant increase in σ1 affinity, whereas larger ethyl or tosyl groups led to considerably lower affinity.[6][7] This suggests that the size and nature of the N-substituent are critical for optimal interaction within the target's binding pocket.[6][8]

Substitution on the Piperidine Ring

Adding substituents to the carbon framework of the piperidine ring can influence the molecule's conformation and introduce new interaction points. Introducing chiral centers, for instance, can enhance biological activity and selectivity.[9] In the development of Dipeptidyl Peptidase IV (DPP4) inhibitors, extending an N-benzyl to an N-phenethyl group on a related lactam core improved potency by 25-fold, demonstrating the importance of optimizing linker length and aromatic interactions.[3]

Diversification of the Terminal Amino Group

The terminal amine of the aminoethyl chain is a prime location for introducing a wide range of functionalities to probe interactions with the biological target. This can be achieved through reductive amination, acylation, or sulfonylation to generate a library of diverse analogs.

The following workflow illustrates a typical process for library synthesis and screening.

Caption: Workflow for Synthesis and Screening of a 1-(2-Aminoethyl)piperidin-2-one Analog Library.

Biological Targets and Therapeutic Applications

Analogs derived from the piperidine and piperidinone scaffold have demonstrated activity against a range of important biological targets.

-

Sigma (σ) Receptors: Substituted aminoethyl-piperidines have been developed as potent σ1 receptor ligands.[6] Since σ1 receptors are highly expressed in proliferating cancer cells, these compounds have shown promising antiproliferative effects against human prostate and lung cancer cell lines.[7]

-

Dipeptidyl Peptidase IV (DPP4): Piperidinone-constrained phenethylamines have been discovered as potent and selective inhibitors of DPP4.[3] DPP4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.

-

MDM2-p53 Interaction: Piperidinone-based inhibitors have been developed to block the interaction between MDM2 and the tumor suppressor p53.[10] Disrupting this interaction can reactivate the p53 pathway, offering a promising strategy for cancer therapy.[10]

-

General CNS Applications: The core structure is frequently used as a building block for compounds targeting neurological disorders, highlighting its utility in central nervous system (CNS) drug discovery.[4]

Table 1: SAR Summary of Related Piperidine Analogs

| Scaffold | Target | Modification | Result | Reference |

| 4-(2-aminoethyl)piperidine | σ1 Receptor | N-H → N-Methyl | Significantly increased affinity | [6][7] |

| 4-(2-aminoethyl)piperidine | σ1 Receptor | N-H → N-Ethyl / N-Tosyl | Considerably lower affinity | [6][7] |

| Piperidinone-phenethylamine | DPP4 | N-benzyl → N-phenethyl | ~25-fold improved potency (Ki) | [3] |

| Piperidinone-phenethylamine | DPP4 | Phenyl → 2,4,5-trifluorophenyl | ~3-fold improved potency (Ki) | [3] |

Protocol: In Vitro Biological Evaluation

To assess the biological activity of newly synthesized analogs, a robust and reproducible assay is required. The following is a generalized protocol for a fluorescence-based enzyme inhibition assay, adaptable for targets like DPP4.

Experimental Protocol: Enzyme Inhibition Assay (Fluorescence-Based)

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of the recombinant human enzyme (e.g., DPP4) in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in DMSO.[3]

-

Prepare serial dilutions of test compounds and a reference inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 2 µL of the compound dilutions (or DMSO for control).

-

Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Self-Validation: Include "no enzyme" wells as a negative control for background fluorescence and "no inhibitor" (DMSO vehicle) wells as a positive control representing 100% enzyme activity.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 60 seconds for 30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.

-

Conclusion and Future Directions

The 1-(2-Aminoethyl)piperidin-2-one scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across oncology, metabolic diseases, and neurology. Its synthetic tractability allows for extensive exploration of its chemical space, and a clear understanding of its structure-activity relationships is emerging. Future work should focus on leveraging computational tools, such as molecular dynamics simulations, to better understand how ligand modifications influence binding interactions at specific targets.[6][8] The continued development of novel synthetic methods will further expand the accessible chemical space, paving the way for the discovery of next-generation therapeutics based on this versatile core.

References

-

Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. Available at: [Link]

-

Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]

-

Feng, J., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Gevorgyan, V., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Chemfinder. (n.d.). 1-2-Aminoethyl-piperidine. Chemfinder. Available at: [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Semantic Scholar. Available at: [Link]

-

Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]

-

Yaffe, D., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed Central. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. PubMed. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress. Available at: [Link]

-

Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PubMed Central. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of 1-(2-Aminoethyl)piperidin-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 1-(2-Aminoethyl)piperidin-2-one hydrochloride. In the fast-paced environment of drug discovery, early and accurate assessment of a compound's cytotoxic potential is paramount to de-risk projects and focus resources on viable candidates.[1][2] This document moves beyond a simple recitation of protocols, offering a strategic rationale for experimental design, a multi-assay approach to generate a robust preliminary toxicity profile, and detailed, field-tested methodologies. It is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the cytotoxic effects of this and similar piperidone-based compounds.

Introduction: The Rationale for Cytotoxicity Screening

This compound is a heterocyclic compound featuring a piperidone core, a structure present in various biologically active molecules.[3] Piperidone derivatives have demonstrated a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4][5][6][7] Given this precedent, any new analogue, including this compound, warrants early-stage toxicity assessment.

In vitro cytotoxicity assays are indispensable tools in the preclinical phase of drug development.[2][8] They serve as a rapid, cost-effective, and ethical alternative to extensive animal testing for initial safety evaluations.[1] By exposing cultured cells to the test compound, we can measure potential adverse effects on cell viability, proliferation, and membrane integrity.[9][10] This initial screen provides critical data to guide go/no-go decisions, inform dose selection for subsequent studies, and begin to elucidate the compound's mechanism of action.[2][8] This guide adheres to the principles outlined in international standards for in vitro cytotoxicity testing, such as ISO 10993-5, to ensure data quality and relevance.[9][10][11][12]

Strategic Experimental Design

A successful cytotoxicity screen is not merely about running an assay; it's about asking the right questions. Our strategy is built on a multi-faceted approach to generate a holistic view of the compound's effect on cellular health.

The Principle of Orthogonal Assays

Relying on a single assay can be misleading. For instance, a compound might interfere with the metabolic readout of one assay while having a genuine cytotoxic effect that another assay would capture. Therefore, we will employ two distinct, well-validated assays that measure different hallmarks of cell death:

-

MTT Assay: Measures mitochondrial metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14] The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.

-

Lactate Dehydrogenase (LDH) Assay: Measures cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[15][16][17][18] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.

Using these two assays provides a self-validating system. Concordant results from both a metabolic and a membrane integrity assay significantly increase confidence in the observed cytotoxic profile.

Judicious Cell Line Selection

The choice of cell lines is critical and should be hypothesis-driven. For a preliminary screen, a dual-cell line strategy is often most informative:

-

Tumor Cell Line (e.g., HeLa - Human Cervical Adenocarcinoma): Many piperidone derivatives are investigated for their anti-cancer potential.[5][6][7] Using a rapidly proliferating, well-characterized cancer cell line like HeLa provides a measure of the compound's potential anti-proliferative or cytotoxic efficacy.

-

Non-Malignant Cell Line (e.g., HEK293 - Human Embryonic Kidney): To assess potential for general toxicity, a non-cancerous cell line is essential. HEK293 cells are robust and widely used. Comparing the cytotoxicity between HeLa and HEK293 can provide an early indication of tumor selectivity.

Dose-Response and Controls

To ensure data integrity, the experimental setup must include a robust set of controls and a well-defined concentration range.

-

Concentration Range: A semi-logarithmic serial dilution is recommended, spanning a wide range (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).

-

Vehicle Control: The compound must be dissolved in a solvent (e.g., DMSO). This control consists of cells treated with the highest concentration of the vehicle used in the experiment to ensure the solvent itself is not causing toxicity.

-

Untreated Control: Cells treated with culture medium only, representing 100% viability.

-

Positive Control (Lysis Control): Cells treated with a known cytotoxic agent (e.g., Triton™ X-100) to induce maximal cell death, representing 0% viability or maximum LDH release.[17]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[19]

Cell Culture and Plating

-

Maintain HeLa and HEK293 cells in appropriate culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using trypsin when they reach 80-90% confluency.

-

Count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a clear, flat-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14][20]

-

Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.[20]

Protocol: MTT Assay for Metabolic Activity[14][15][16][23]

-

Prepare Compound Dilutions: Prepare a 2X stock concentration series of this compound in culture medium.

-

Treatment: Carefully aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][21]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[14]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol: LDH Assay for Membrane Integrity[17][18][19][20][24]

This assay should be run on a parallel plate prepared identically to the MTT assay plate.

-

Prepare & Treat Plate: Follow steps 1-3 from the MTT protocol (Section 3.2).

-

Establish Controls: On the same plate, designate wells for:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells where 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) will be added 45 minutes before the end of the incubation.[17]

-

Background Control: Medium only.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 600 g for 10 minutes to pellet any detached cells.[17]

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18]

-

Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Initiate Reaction: Add 50 µL of the LDH reaction mix to each well containing the supernatant.[18]

-

Incubate & Read: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product.[18] Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Visualization

Workflow Visualization

The overall experimental process can be visualized as a logical flow from preparation to data interpretation.

Calculations

For the MTT Assay:

-

Corrected Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.

-

Percent Viability: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

For the LDH Assay:

-

Corrected Absorbance: Subtract the absorbance of the background control (medium only) from all readings.

-

Percent Cytotoxicity: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Data Presentation and Interpretation

The final data should be plotted as a dose-response curve (Percent Viability or Cytotoxicity vs. log[Compound Concentration]). A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) can then be used to calculate the IC50 value.

The results should be summarized in a clear, concise table.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Assay | Cell Line | IC50 (µM) after 48h | Preliminary Interpretation |

| MTT | HeLa | 15.2 | Moderate cytotoxicity via metabolic inhibition. |

| (Metabolic Activity) | HEK293 | 78.5 | Lower toxicity in non-malignant cells. |

| LDH | HeLa | 18.9 | Moderate cytotoxicity via membrane damage. |

| (Membrane Integrity) | HEK293 | > 100 | Minimal membrane damage in non-malignant cells. |

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By employing orthogonal assays and a dual-cell line approach, researchers can generate a reliable initial toxicity profile. The findings from this screen are foundational, providing the necessary data to justify further investigation, including more advanced mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and, eventually, in vivo efficacy and toxicology studies. This structured approach ensures that resources are directed toward compounds with the most promising therapeutic window, accelerating the drug discovery pipeline.[1][2]

References

-

Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Dimmock, J. R., et al. (2010). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. PMC. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

-

Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

-

Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

-

NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)

-

Weydert, C. J., & Cullen, J. J. (2010). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

-

Dimmock, J. R., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC. [Link]

-

Kumar, G. P. S., et al. (2022). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. NIH. [Link]

-

Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

-

Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal. [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. [Link]

-

ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

Sources

- 1. kosheeka.com [kosheeka.com]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. namsa.com [namsa.com]

- 10. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 11. mddionline.com [mddionline.com]

- 12. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]